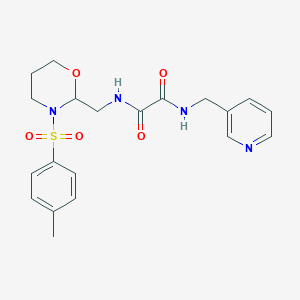![molecular formula C11H12ClNO4 B3008268 2-(4-{[(2-氯乙氧基)羰基]氨基}苯基)乙酸 CAS No. 437982-64-4](/img/structure/B3008268.png)
2-(4-{[(2-氯乙氧基)羰基]氨基}苯基)乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid” is a chemical compound with the CAS Number: 437982-64-4 . It has a molecular weight of 257.67 and its IUPAC name is 2-(4-((((2-chloroethoxy)carbonyl)amino)phenyl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12ClNO4/c12-5-6-17-11(16)13-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.科学研究应用
电化学性能增强:Kowsari 等人(2019 年)的一项研究合成了苯基甘氨酸的衍生物,包括一种类似于 2-(4-{[(2-氯乙氧基)羰基]氨基}苯基)乙酸的化合物,以改善聚邻氨基苯酚薄膜的电化学性能。这些薄膜被评估用于超级电容器的潜在应用,在比电容方面表现出显著的改善 (Kowsari 等人,2019 年)。
抗菌应用:Patel 和 Shaikh(2011 年)从 2-[(2,6-二氯苯基)氨基]苯基乙酸合成了新型化合物,并评估了它们的抗菌活性。与标准药物相比,其中一些化合物显示出有希望的结果,表明在抗菌疗法中具有潜在应用 (Patel 和 Shaikh,2011 年)。
天然产物分离:Kirmizigul 等人(2003 年)从地衣中分离出新的化合物,其中一种具有与 2-(4-{[(2-氯乙氧基)羰基]氨基}苯基)乙酸相关的结构。这些分离出的化合物表现出不同的骨架,对于进一步的药理学研究具有价值 (Kirmizigul 等人,2003 年)。
合成方法:项洪林(2008 年)的研究重点是合成 2-(2-氯乙氧基)乙酸,这是一种与所讨论化学物质密切相关的化合物。这项研究提供了对具有潜在工业应用的有效合成方法的见解 (项洪林,2008 年)。
分子结构研究:Burns 和 Hagaman(1993 年)对包括邻氟苯基甘氨酸在内的分子进行了研究,该分子与 2-(4-{[(2-氯乙氧基)羰基]氨基}苯基)乙酸具有结构相似性。他们的工作有助于理解此类化合物的分子结构和性质 (Burns 和 Hagaman,1993 年)。
属性
IUPAC Name |
2-[4-(2-chloroethoxycarbonylamino)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c12-5-6-17-11(16)13-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXQYVWTAFXXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

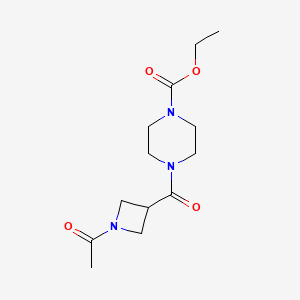
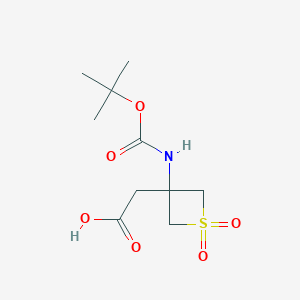
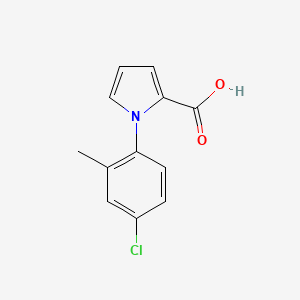
![2-(1-(2-methylbenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B3008189.png)
![4-[(1S)-1-Hydroxyethyl]-2-nitrophenol](/img/structure/B3008190.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/no-structure.png)
![(E)-1-(4-bromophenyl)-3-[4-(diethoxymethyl)phenyl]prop-2-en-1-one](/img/structure/B3008193.png)
![5-((4-chlorobenzyl)thio)-1-ethyl-6-(furan-2-ylmethyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B3008194.png)
![3-(2-bromophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]propanamide](/img/structure/B3008199.png)
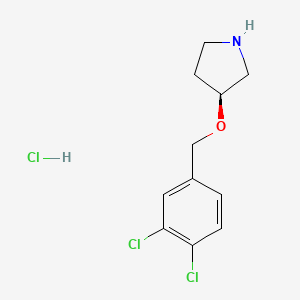
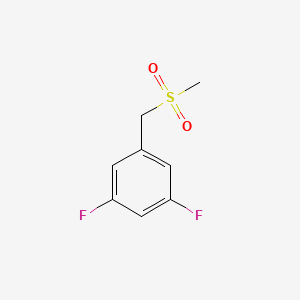
![2,1,3-Benzothiadiazol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008202.png)
